molecular formula C19H23NO5 B10782542 Semorphone hydrochloride

Semorphone hydrochloride

Cat. No.: B10782542
M. Wt: 345.4 g/mol
InChI Key: PBGIBLLOMGURPS-UHFFFAOYSA-N
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Description

Semorphone hydrochloride is an opiate analogue that is an N-substituted derivative of oxymorphone. It is a partial agonist at μ-opioid receptors and is known for its potent analgesic properties. This compound is approximately twice as potent as morphine but exhibits a ceiling effect on both analgesia and respiratory depression, meaning these effects do not increase beyond a certain dose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of semorphone hydrochloride involves the N-substitution of oxymorphone. The process typically includes the following steps:

    Oxidation of Morphine: Morphine is oxidized to produce oxymorphone.

    N-Substitution: Oxymorphone undergoes N-substitution with a suitable alkylating agent to form semorphone.

    Hydrochloride Formation: The final step involves converting semorphone to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the ketone group in the morphinan ring structure.

    Substitution: N-substitution reactions are common, where the nitrogen atom in the morphinan ring can be substituted with various alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or alkyl sulfonates are used for N-substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of semorphone.

    Reduction Products: Reduced forms of semorphone, such as dihydrosemorphone.

    Substitution Products: Various N-substituted derivatives depending on the alkylating agent used.

Scientific Research Applications

Semorphone hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.

    Biology: Employed in research on pain management and the physiological effects of opioids.

    Medicine: Investigated for its potential use as an analgesic with reduced risk of respiratory depression.

    Industry: Utilized in the development of new opioid analgesics with improved safety profiles.

Mechanism of Action

Semorphone hydrochloride exerts its effects by acting as a partial agonist at μ-opioid receptors. These receptors are G-protein-coupled receptors located in the central nervous system. Upon binding to the μ-opioid receptor, this compound activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP levels, and reduced neuronal excitability. This results in analgesia and other opioid effects .

Comparison with Similar Compounds

    Oxymorphone: The parent compound from which semorphone is derived.

    Morphine: A naturally occurring opiate with similar analgesic properties.

    Hydromorphone: Another semi-synthetic opioid with high potency.

Uniqueness: Semorphone hydrochloride is unique due to its partial agonist activity at μ-opioid receptors, which provides potent analgesia with a ceiling effect on respiratory depression. This makes it potentially safer than full agonists like morphine and oxymorphone .

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

4a,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H23NO5/c1-24-9-8-20-7-6-18-15-11-2-3-12(21)16(15)25-17(18)13(22)4-5-19(18,23)14(20)10-11/h2-3,14,17,21,23H,4-10H2,1H3

InChI Key

PBGIBLLOMGURPS-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

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